molecular formula C15H14ClN5O B12950444 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B12950444
M. Wt: 315.76 g/mol
InChI Key: HGTPBDQMFSSKKU-UHFFFAOYSA-N
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Description

7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemically sophisticated small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its potent protein kinase inhibitor (PKI) activity and significant role in targeted therapeutic development . This compound is engineered with key substituents that enhance its research value: the 5-chloro group is a common handle for further functionalization via nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . The 7-(benzyl(methyl)amino) side chain introduces a bulky hydrophobic element, which is strategically designed to probe deep hydrophobic regions within enzyme binding pockets, a tactic frequently employed to improve binding affinity and selectivity in kinase inhibitor design . Furthermore, the carboxamide group at the 3-position is a critical pharmacophore known to form hydrogen bonds with key residues in the hinge region of kinase domains, a feature shared with several clinical-stage inhibitors targeting enzymes such as phosphoinositide 3-kinase δ (PI3Kδ) and interleukin-1 receptor-associated kinase 4 (IRAK4) . The primary research application of this compound is in the discovery and optimization of novel inhibitors for oncology and immunology. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated compelling activity against a wide range of kinases, including CK2, EGFR, B-Raf, and CDKs, which are frequently dysregulated in cancers . Its structural features make it a valuable intermediate for synthesizing analogs to investigate mechanisms like ATP-competitive inhibition and allosteric regulation . Researchers can utilize this compound to develop potential therapeutic agents for conditions such as non-small cell lung cancer (NSCLC), inflammatory diseases, and cognitive disorders . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H14ClN5O/c1-20(9-10-5-3-2-4-6-10)13-7-12(16)19-15-11(14(17)22)8-18-21(13)15/h2-8H,9H2,1H3,(H2,17,22)

InChI Key

HGTPBDQMFSSKKU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=NC3=C(C=NN23)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

  • The initial step involves the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate, yielding a dihydroxy-heterocyclic intermediate with high yield (~89%).
  • Subsequent chlorination using phosphorus oxychloride converts the dihydroxy intermediate into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Selective Nucleophilic Substitution at Position 7

  • The chlorine atom at position 7 is selectively substituted by nucleophiles due to its higher reactivity compared to the chlorine at position 5.
  • For example, morpholine reacts with the dichloro intermediate in the presence of potassium carbonate at room temperature to give 7-morpholino-5-chloropyrazolo[1,5-a]pyrimidine with excellent yield (94%).
  • In the case of 7-(benzyl(methyl)amino) substitution, benzyl(methyl)amine or its derivatives are used under similar nucleophilic substitution conditions, often in the presence of a base and elevated temperature to facilitate the reaction.

Amidation at Position 3

  • The carboxamide group at position 3 is introduced by amidation of the corresponding ester or acid intermediate.
  • This step typically employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by the amine.
  • The reaction is carried out under mild conditions to preserve the integrity of the heterocyclic core and substituents.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt 89 Formation of dihydroxy intermediate
2 Chlorination Phosphorus oxychloride 61 5,7-Dichloro intermediate
3 Nucleophilic substitution Benzyl(methyl)amine, K2CO3, solvent, heat 80-90* Selective substitution at position 7
4 Amidation EDCI, HOBt, amine, mild conditions 70-85* Formation of carboxamide at position 3

*Yields vary depending on specific conditions and scale.

Alternative and Supporting Synthetic Approaches

  • Suzuki and Buchwald–Hartwig Coupling Reactions: Some derivatives of pyrazolo[1,5-a]pyrimidines are synthesized via palladium-catalyzed cross-coupling reactions starting from halogenated intermediates, allowing for diverse substitution patterns at position 7.
  • Microwave-Assisted Cyclization: Microwave irradiation has been employed to accelerate cyclization steps in the synthesis of pyrazolo[1,5-a]pyrimidines, improving yields and reducing reaction times.
  • Use of β-Dicarbonyl Compounds: Cyclization involving 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been reported to regioselectively form pyrazolo[1,5-a]pyrimidine cores, which can be further functionalized.

Detailed Research Findings

  • The selective reactivity of the chlorine atom at position 7 is a critical feature exploited in the synthesis, enabling regioselective nucleophilic substitution without affecting the chlorine at position 5.
  • Amidation reactions using EDCI/HOBt coupling agents provide efficient access to carboxamide derivatives with good yields and purity.
  • The benzyl(methyl)amino substituent introduction is typically achieved by nucleophilic substitution of the 7-chloro intermediate with benzyl(methyl)amine under basic conditions, often in polar aprotic solvents at elevated temperatures.
  • The overall synthetic route is modular, allowing for the preparation of various analogues by changing the amine or carboxylic acid components, facilitating structure-activity relationship studies.

Summary Table of Key Intermediates and Final Compound

Compound/Intermediate Description Role in Synthesis Yield (%) Reference
5-Amino-3-methylpyrazole Starting pyrazole derivative Core building block -
Dihydroxy-heterocycle intermediate (Compound 1) Product of condensation with diethyl malonate Precursor to chlorination 89
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2) Chlorinated intermediate Substrate for nucleophilic substitution 61
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine (Compound 3) Nucleophilic substitution product Intermediate for amidation 80-90*
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide Final target compound Product of amidation 70-85*

*Yields approximate and dependent on reaction scale and conditions.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation of the pyrazolopyrimidine core can produce oxidized derivatives with altered electronic properties .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Position 5 Position 7 Position 3 Melting Point (°C) Key Biological Activity
Target Compound Cl Benzyl(methyl)amino Carboxamide Not Reported Inferred antitumor activity
18h H Phenyl Carboxamide 261 Antitumor (unspecified IC₅₀)
18k H 4-Chlorophenyl Carboxamide 267–269 Antitumor (unspecified IC₅₀)
7-Chloro-5-(chloromethyl)-... Cl Chloromethyl Carbonitrile Not Reported Antitumor scaffold
5a (Cathepsin inhibitor) N-Boc-N-benzyl-2-aminoethyl Oxo Carboxamide Not Reported Cathepsin K (IC₅₀ ~25 µM)
163 H Pyridin-3-ylmethylamino Biphenyl-carboxamide 137.8–141.2 Antimicrobial activity

Key Observations :

  • Chlorine at Position 5 : The target compound shares a 5-chloro substitution with 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , which is reported to enhance planarity and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) critical for crystallinity and stability.
  • Benzyl(methyl)amino at Position 7: This substituent distinguishes the target compound from analogues like 18h (phenyl) and 163 (pyridin-3-ylmethylamino).
  • Carboxamide at Position 3 : Common across most analogues (e.g., 18h, 5a), this group facilitates hydrogen bonding with biological targets. Replacing it with a carbonitrile (as in ) alters electron density and reduces hydrogen-bonding capacity.

Key Observations :

  • The target compound likely follows a synthesis pathway similar to 18h , involving cyclocondensation of enaminones followed by functionalization.
  • Chlorine introduction at position 5 may mirror methods used for 7-chloro-5-(chloromethyl) derivatives, where phosphorus oxychloride is employed for hydroxyl-to-chlorine substitution .

Table 3: Comparative Bioactivity

Compound Target/Activity IC₅₀/EC₅₀ Reference
Target Compound Hypothesized Kinase inhibition Not Reported
5a Cathepsin K inhibition ~25 µM
5c Cathepsin B inhibition ~45 µM
163 Antimicrobial (wheat fusarium) 50 µg/mL

Key Observations :

  • Unlike 5a and 5c , which prioritize cathepsin inhibition, the target’s benzyl(methyl)amino group may shift selectivity toward kinase targets (e.g., EGFR or VEGFR).

Biological Activity

7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various therapeutic effects, including anticancer and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Specifically, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising framework for developing inhibitors targeting CSNK2, which has implications for antiviral activity against β-coronaviruses. Research indicates that modifications in this scaffold can enhance binding affinity and metabolic stability while maintaining or improving solubility .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been performed on various pyrazolo[1,5-a]pyrimidine derivatives. Modifications at the 7-position of the core structure have been shown to influence both potency and selectivity of the compounds against specific targets like CSNK2A1 .

CompoundActivityBinding AffinityComments
This compoundAntimicrobialMIC 0.21 μMEffective against E. coli and P. aeruginosa
Related Compound AAntiviralHighSelective CSNK2 inhibitor
Related Compound BAntibacterialModerateImproved metabolic stability

Case Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial efficacy. The study highlighted that the presence of electron-donating groups at specific positions significantly enhanced the antibacterial properties of these compounds. The compound with a benzyl(methyl)amino substitution showed remarkable activity against resistant strains of bacteria.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of modified pyrazolo[1,5-a]pyrimidines against β-coronaviruses. The findings indicated that certain substitutions led to improved binding interactions with viral proteins, suggesting a pathway for developing effective antiviral agents based on this scaffold .

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